molecular formula C13H25ClN4O4 B039988 Pro-Leu-Gly hydroxamate hydrochloride CAS No. 120928-08-7

Pro-Leu-Gly hydroxamate hydrochloride

Cat. No.: B039988
CAS No.: 120928-08-7
M. Wt: 336.81 g/mol
InChI Key: QOWQGKSAGDXATM-IYPAPVHQSA-N
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Mechanism of Action

Target of Action

Pro-Leu-Gly hydroxamate hydrochloride is an affinity ligand for the purification of human collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By targeting collagenases, this compound can influence the remodeling of these tissues.

Biochemical Analysis

Biochemical Properties

Pro-Leu-Gly hydroxamate hydrochloride plays a crucial role in biochemical reactions. It serves as an affinity ligand for the purification of human collagenases . This interaction involves enzymes such as matrix metalloproteinase-1 (MMP1), which is involved in the breakdown of extracellular matrix in normal physiological processes .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with collagenases. By binding to these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically collagenases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a stable form and is typically stored at -20°C .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of collagen, a key structural protein in the body. It interacts with enzymes such as MMP1 in these pathways .

Chemical Reactions Analysis

Types of Reactions

Pro-Leu-Gly hydroxamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pro-Leu-Gly hydroxamate hydrochloride is unique due to its specific sequence of amino acids and the presence of the hydrochloride component, which enhances its solubility and stability . This makes it particularly effective as an affinity ligand for collagenase purification compared to other hydroxamate compounds.

Properties

CAS No.

120928-08-7

Molecular Formula

C13H25ClN4O4

Molecular Weight

336.81 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(12(19)15-7-11(18)17-21)16-13(20)9-4-3-5-14-9;/h8-10,14,21H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18);1H/t9-,10-;/m0./s1

InChI Key

QOWQGKSAGDXATM-IYPAPVHQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1.Cl

SMILES

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl

Pictograms

Irritant

sequence

PLG

Origin of Product

United States

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